molecular formula C10H6F3NO B11887931 2-(Trifluoromethoxy)quinoline

2-(Trifluoromethoxy)quinoline

Cat. No.: B11887931
M. Wt: 213.16 g/mol
InChI Key: QSKNYENBIKAEFT-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group imparts unique chemical properties to the quinoline ring, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)quinoline can be achieved through several methods. One common approach involves the copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines . This method is efficient and provides high yields of the desired product. Another method involves the use of trifluoromethyl-containing reagents in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

2-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H

InChI Key

QSKNYENBIKAEFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)OC(F)(F)F

Origin of Product

United States

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